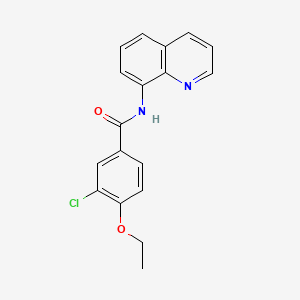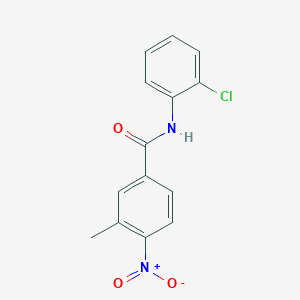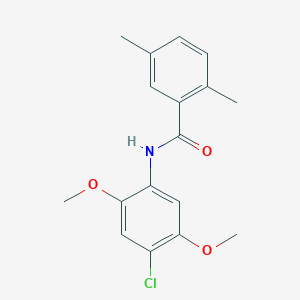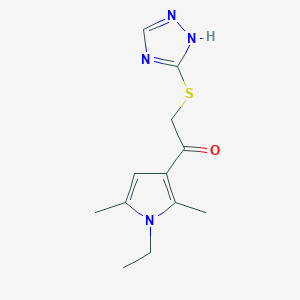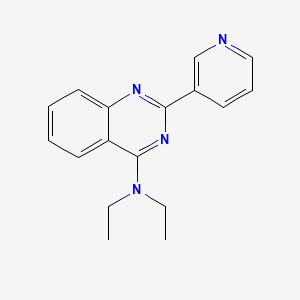
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's mechanism of action is not fully understood, but it has been suggested that it acts as a copper ion chelator, leading to the formation of reactive oxygen species and subsequent apoptosis in cancer cells. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to inhibit the Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of the Akt pathway. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's fluorescent properties make it a useful tool for the detection of copper ions in biological samples. Its potential anticancer activity also makes it a promising candidate for further research. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's synthesis can be challenging, and its stability and solubility in biological systems need to be further optimized.
未来方向
For 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole research include further optimization of its synthesis and characterization, as well as the development of more efficient methods for its detection and quantification. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential as an anticancer agent also warrants further investigation, including its efficacy in vivo and its potential side effects. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential applications in other fields, such as environmental monitoring and catalysis, should be explored. Overall, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole is a promising compound that has the potential to contribute to various scientific fields, and further research is needed to fully understand its properties and applications.
合成方法
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3-nitrobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base catalyst. Both methods result in the formation of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole as a yellow crystalline solid.
科学研究应用
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This property makes 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole a useful tool for the detection of copper ions in biological samples. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells through the inhibition of the Akt pathway.
属性
IUPAC Name |
3,5-dimethyl-1-[(3-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-10(2)14(13-9)8-11-4-3-5-12(7-11)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJEOXJLBSEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
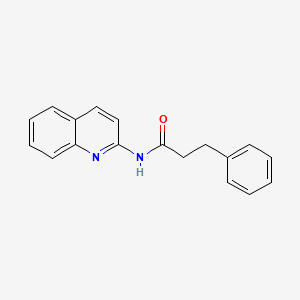
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
